ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Ethyl 4-methyl-5-imidazolecarboxylate forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .Physical And Chemical Properties Analysis
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate is a solid with a pale yellow color . It has a melting point of 98-100°C, a predicted boiling point of 456.2±35.0 °C, and a predicted density of 1.131±0.06 g/cm3 . It is soluble in chloroform, ethyl acetate, and methanol .Scientific Research Applications
1. Structural and Chemical Properties
- Hydrolysis and Crystallization : Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, when hydrolyzed, leads to specific structural forms. For example, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate hydrolysis results in a crystalline dihydrate form, displaying significant hydrogen bonding and a three-dimensional network structure (Hai-qiang Wu, Zhi-gang Liu, & S. Ng, 2005).
- Hydrogen-Bonded Supramolecular Structures : The molecules of similar compounds, like ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, are linked through hydrogen bonds, forming various dimensional structures, such as chains, sheets, and frameworks, which are essential for understanding their chemical and physical behaviors (M. Costa et al., 2007).
2. Synthesis and Intermediates
- Key Intermediate in Medicinal Compounds : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a related compound, serves as a key intermediate in the synthesis of certain medicinal compounds, demonstrating the importance of these imidazole derivatives in pharmaceutical synthesis (Shen Zheng-rong, 2007).
- Copper(II) Complex Formation : Ethylation of imidazole-4-acetate methyl ester, a related compound, is crucial in forming copper(II) complexes, which have applications in the field of coordination chemistry and potentially in catalysis [(A. Banerjee et al., 2013)](https://consensusapp/papers/synthesis-structure-properties-banerjee/a3d9477dd04759e8ba550310c3604941/?utm_source=chatgpt).
3. Molecular Structure Analysis
- Crystal X-Ray Diffraction Studies : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally similar to the one , has been analyzed using single crystal X-ray diffraction. This method is vital for determining molecular geometry and interactions, which can be crucial in understanding the behavior of such compounds in various applications (S. Viveka et al., 2016).
4. Biochemical and Medicinal Relevance
- Enantiomer Resolution in Pharmaceuticals : The resolution of enantiomers in similar imidazole derivatives, like etomidate, demonstrates the significance of these compounds in medicinal chemistry, particularly in the synthesis of enantiomerically pure pharmaceuticals (J. Heykants, A. Knaeps, & M. Janssen, 1975).
5. Theoretical Investigations
- Density Functional Theory Studies : Research involving compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (closely related to the subject compound) has used density functional theory (DFT) for theoretical investigations. Such studies help in understanding the electronic structure and potential reactivity of these molecules (S. Viveka et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIVZIQTRTTBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507519 | |
Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77335-93-4 | |
Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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